Benzenesulfonic acid;tetradecan-1-ol
Description
Historical Context and Significance of Arenesulfonic Acids in Organic Synthesis and Catalysis
Arenesulfonic acids, a class of organosulfur compounds, have played a pivotal role in the evolution of organic chemistry. thieme-connect.dethieme-connect.de Their study intensified in the late 19th and early 20th centuries, driven by their crucial role in the burgeoning dyestuff industry. thieme-connect.dethieme-connect.de The sulfonic acids derived from aromatic amines and phenols serve as essential intermediates in the creation of synthetic dyes. thieme-connect.de
The primary method for synthesizing arenesulfonic acids is through the electrophilic sulfonation of arenes, typically by treating an aromatic compound with concentrated sulfuric acid and often added sulfur trioxide (oleum). thieme-connect.debritannica.com This process introduces the highly polar sulfo group (-SO₃H) onto the aromatic ring.
The significance of arenesulfonic acids stems from two key characteristics: their strong acidity and their utility as intermediates. They are strong acids, comparable in strength to sulfuric acid. thieme-connect.dethieme-connect.de This property makes them excellent catalysts for a wide array of organic reactions, including esterification, dehydration, and acetylation. thieme-connect.dethieme-connect.de For instance, p-toluenesulfonic acid (PTSA) is a widely used acid catalyst in laboratory and industrial settings. capitalresin.com Furthermore, the sulfonic acid group can be replaced by other functional groups through nucleophilic substitution, making these compounds versatile building blocks in complex syntheses. wikipedia.org Their salts, particularly those of long-chain alkyl-substituted benzenesulfonic acids, are extensively used as synthetic detergents. thieme-connect.de
Role and Applications of Long-Chain Aliphatic Alcohols in Organic Chemistry and Materials Science
Long-chain aliphatic alcohols, such as tetradecan-1-ol (also known as myristyl alcohol), are fundamental compounds in organic chemistry and materials science. wikipedia.org Tetradecan-1-ol is a straight-chain saturated fatty alcohol with a 14-carbon backbone. wikipedia.org This structure, featuring a long, nonpolar hydrocarbon tail and a polar hydroxyl (-OH) head, imparts amphiphilic properties.
In organic chemistry, tetradecan-1-ol serves as a key raw material and intermediate. guidechem.com It is used in the synthesis of various other organic molecules, including surfactants and esters. wikipedia.orglookchem.com For example, it is a precursor in the production of sulfated alcohols, which are used as wetting agents in the textile industry. lookchem.com
In materials science and related industries, tetradecan-1-ol finds diverse applications. Its emollient properties make it a common ingredient in cosmetics, such as cold creams, lotions, and lip balms, where it contributes to a smooth texture and helps moisturize the skin. lookchem.com It also functions as an emulsifier, thickener, and solubilizer in various formulations. guidechem.com Its ability to reduce surface tension is key to its use in creating stable oil-and-water-based products.
Table 1: Physicochemical Properties of Reactants
| Property | Benzenesulfonic Acid | Tetradecan-1-ol (Myristyl Alcohol) |
| Chemical Formula | C₆H₆O₃S | C₁₄H₃₀O |
| Molar Mass | 158.17 g/mol | 214.39 g/mol |
| Appearance | White waxy solid or deliquescent crystals wikipedia.org | White waxy solid wikipedia.org |
| Melting Point | 51 °C (anhydrous) wikipedia.org | 38 °C |
| Boiling Point | 190 °C wikipedia.org | 289 °C |
| Solubility in Water | Soluble wikipedia.org | Practically insoluble wikipedia.org |
| Acidity (pKa) | -2.8 wikipedia.orgacs.org | ~16-17 |
Conceptual Foundations of Acid-Catalyzed Alcohol Functionalization and Esterification
Acid catalysis is a cornerstone of organic chemistry, enabling a multitude of reactions involving alcohols that would otherwise be sluggish or impossible. The fundamental principle involves the activation of the alcohol's hydroxyl (-OH) group by a strong acid. masterorganicchemistry.comlibretexts.org
The process begins with the protonation of the alcohol's hydroxyl group by the acid catalyst. masterorganicchemistry.com This step is crucial because the hydroxyl group is a poor leaving group. Protonation converts it into an alkyloxonium ion (-OH₂⁺), which contains a water molecule (H₂O) as a good leaving group. masterorganicchemistry.comlibretexts.org
Once the alcohol is activated, it can undergo several transformations. In the context of esterification with a sulfonic acid, the reaction proceeds to form a sulfonate ester. Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) suggest that the reaction can proceed through different mechanistic pathways. researchgate.netnih.gov Two plausible routes are:
Sₙ1-type pathway: This involves the formation of a highly reactive sulfonylium cation intermediate (C₆H₅SO₂⁺), which is then attacked by the alcohol. nih.gov
Sₙ2-type pathway: This involves the protonated alcohol acting as an alkylating agent that attacks the sulfonic acid. researchgate.net
Table 2: Overview of Acid-Catalyzed Reactions of Alcohols
| Reaction Type | Description | General Mechanism |
| Dehydration | Elimination of water to form an alkene. | Protonation of -OH, loss of H₂O to form a carbocation, followed by deprotonation of an adjacent carbon. libretexts.org |
| Esterification | Reaction with a carboxylic or sulfonic acid to form an ester. | Protonation of the acid or alcohol, followed by nucleophilic attack and dehydration. libretexts.orgaurak.ac.ae |
| Ether Synthesis | Reaction of two alcohol molecules to form an ether. | Protonation of one alcohol, followed by Sₙ2 attack by a second alcohol molecule. masterorganicchemistry.com |
| Conversion to Alkyl Halides | Reaction with a hydrogen halide (e.g., HBr, HCl). | Protonation of -OH, followed by Sₙ1 or Sₙ2 substitution by the halide ion. libretexts.org |
Overview of Benzenesulfonic Acid-Tetradecan-1-ol Systems: Synthesis, Properties, and Potential Research Avenues
The reaction between benzenesulfonic acid and tetradecan-1-ol yields tetradecyl benzenesulfonate (B1194179), a compound belonging to the class of alkyl benzene (B151609) sulfonates.
Synthesis: The synthesis of tetradecyl benzenesulfonate is an esterification reaction. It can be achieved by reacting tetradecan-1-ol directly with benzenesulfonic acid, typically with heating and removal of the water byproduct to drive the equilibrium toward the product. Alternatively, a more reactive derivative of the acid, such as benzenesulfonyl chloride, can be reacted with tetradecan-1-ol, often in the presence of a base to neutralize the HCl byproduct. orgsyn.org The general reaction for the direct esterification is:
C₆H₅SO₃H + CH₃(CH₂)₁₂CH₂OH ⇌ C₆H₅SO₃CH₂(CH₂)₁₂CH₃ + H₂O
Properties: The resulting product, tetradecyl benzenesulfonate, is an amphiphilic molecule. It possesses a polar, hydrophilic head (the benzenesulfonate group) and a long, nonpolar, hydrophobic tail (the 14-carbon tetradecyl chain). This molecular structure is characteristic of a surfactant. Linear alkylbenzene sulfonates (LAS) with varying chain lengths are among the most widely used anionic surfactants in detergents and cleaning products due to their ability to lower the surface tension of water and emulsify oils and grease. researchgate.net The properties of tetradecyl benzenesulfonate are expected to be similar to other long-chain LAS, exhibiting good detergent and emulsifying capabilities.
Potential Research Avenues: The specific system of benzenesulfonic acid and tetradecan-1-ol, and its product, offers several avenues for further research.
Catalyst Optimization: Research could focus on developing more efficient and environmentally friendly solid acid catalysts for the esterification of long-chain alcohols like tetradecan-1-ol, which could improve yields and simplify product purification. mdpi.com
Surfactant Performance: Detailed studies on the surfactant properties of pure tetradecyl benzenesulfonate, such as its critical micelle concentration (CMC) and emulsification efficiency, could define its suitability for specialized applications beyond general detergents, such as in cosmetics or enhanced oil recovery.
Biological Activity: Given their amphiphilic nature, some sulfonate esters and related compounds have been investigated for biological activities. nih.gov Research into the potential biological or pharmacological properties of tetradecyl benzenesulfonate could uncover new applications, though small-molecule alkyl sulfonates are also noted for potential toxicity. nih.gov
Material Science Applications: The self-assembly properties of this surfactant could be explored for creating novel nanostructures, or it could be incorporated into polymer systems to modify their surface properties.
Structure
2D Structure
Properties
CAS No. |
69867-72-7 |
|---|---|
Molecular Formula |
C20H36O4S |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
benzenesulfonic acid;tetradecan-1-ol |
InChI |
InChI=1S/C14H30O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-10(8,9)6-4-2-1-3-5-6/h15H,2-14H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
CHYZLSSDKHOCSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Benzenesulfonic Acid;tetradecan 1 Ol Based Systems
Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, GIAO approach)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of tetradecyl benzenesulfonate (B1194179). Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the precise assignment of each atom within the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons. For a long-chain alkyl benzenesulfonate like the tetradecyl ester, distinct regions of the spectrum correspond to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the tetradecyl chain. The aromatic protons typically appear in the downfield region, while the numerous methylene (B1212753) and the terminal methyl protons of the alkyl chain are observed in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The aromatic carbons of the benzenesulfonate group are observed in the downfield region, with the carbon atom directly attached to the sulfonate group showing a characteristic shift. The carbons of the long alkyl chain appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the substitution pattern on the benzene ring and the length of the alkyl chain.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for the complete and unambiguous assignment of ¹H and ¹³C signals. COSY spectra reveal proton-proton couplings within the aromatic ring and along the alkyl chain. HSQC correlates protons with their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the alkyl chain to the benzenesulfonate group.
Gauge-Including Atomic Orbital (GIAO) Approach: The GIAO method is a computational approach used to calculate theoretical NMR chemical shifts. By employing density functional theory (DFT), the GIAO method can predict the ¹H and ¹³C chemical shifts of a proposed molecular structure. Comparing the calculated shifts with the experimental data provides a powerful method for structure verification and can aid in the assignment of complex spectra.
| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.5 - 7.9 | Aromatic Carbons | 125 - 145 |
| Methylene (adjacent to O) | ~4.1 | Methylene (adjacent to O) | ~68 |
| Other Methylene | 1.2 - 1.7 | Other Methylene | 22 - 32 |
| Terminal Methyl | ~0.9 | Terminal Methyl | ~14 |
Vibrational Spectroscopic Fingerprinting (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: In the FTIR spectrum of tetradecyl benzenesulfonate, characteristic absorption bands are expected for the sulfonate group, the aromatic ring, and the alkyl chain. The most prominent bands are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, which are typically observed in the regions of 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹, respectively. The S-O stretching vibration is expected around 1000-960 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tetradecyl chain are observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the sulfonate group often gives a strong Raman signal. Aromatic ring vibrations, particularly the ring breathing mode, are also typically strong in the Raman spectrum. The C-H stretching and bending modes of the alkyl chain will also be present.
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| S=O Asymmetric Stretch | 1350 - 1300 | Weak |
| S=O Symmetric Stretch | 1175 - 1120 | Strong |
| S-O Stretch | 1000 - 960 | Moderate |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
Mass Spectrometric Analysis for Component Identification and Purity Assessment (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of the components in the benzenesulfonic acid;tetradecan-1-ol system and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of tetradecyl benzenesulfonate, direct analysis by GC-MS is challenging. However, derivatization to a more volatile form, or analysis of potential volatile impurities, can be performed.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for the analysis of alkyl benzenesulfonates. Using techniques like electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ can be readily detected, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. A common fragment ion for linear alkylbenzene sulfonates is observed at m/z 183, corresponding to the sulfobenzyl radical anion. shimadzu.comnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is particularly useful for the analysis of surfactants and can provide information on the molecular weight distribution of related oligomeric species if present.
A typical fragmentation in the negative ion mode for a linear alkylbenzene sulfonate would involve the cleavage of the alkyl chain, with a prominent peak corresponding to the benzenesulfonate head group.
| Technique | Ionization Mode | Typical Observation |
| LC-MS | ESI Negative | [M-H]⁻ parent ion |
| LC-MS/MS | ESI Negative | Fragmentation pattern, characteristic ions |
| MALDI-TOF MS | Varies | Molecular ion and potential adducts |
Chromatographic Separation and Quantification Techniques (Ultra-Performance Liquid Chromatography with UV-Vis and Mass Spectrometry Detection)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique ideal for the analysis of this compound based systems.
UPLC with UV-Vis and Mass Spectrometry Detection: A UPLC system coupled with both a UV-Vis photodiode array (PDA) detector and a mass spectrometer provides comprehensive qualitative and quantitative information. The aromatic nature of the benzenesulfonate moiety allows for sensitive detection by UV-Vis, typically around 220-260 nm. The mass spectrometer provides confirmation of the identity of the eluting peaks and can be used for highly sensitive and selective quantification using techniques like selected ion recording (SIR) or multiple reaction monitoring (MRM). shimadzu.com
A typical reversed-phase UPLC method would utilize a C18 column with a gradient elution of acetonitrile (B52724) and water containing a suitable buffer, such as ammonium (B1175870) formate. shodex.com
| Parameter | Typical Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with buffer (e.g., 50 mM Ammonium Formate) |
| Mobile Phase B | Acetonitrile |
| Detection | UV-Vis (220-260 nm) and/or MS (ESI Negative) |
Crystallographic Analysis of Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of tetradecyl benzenesulfonate can be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as van der Waals forces and potential π-stacking of the aromatic rings. This data is invaluable for understanding the packing of the molecules in the solid state. However, obtaining single crystals of long-chain surfactant-like molecules can be challenging.
Supramolecular Organization and Interfacial Phenomena of Benzenesulfonic Acid Tetradecan 1 Ol Constructs
Self-Assembly Mechanisms and Morphology in Aqueous and Non-Aqueous Media
In aqueous solutions, the fundamental driving force for the self-assembly of tetradecylbenzenesulfonate is the hydrophobic effect. The hydrophobic tetradecyl chains are expelled from the water, leading to the formation of supramolecular aggregates where the hydrophilic sulfonate headgroups remain exposed to the aqueous environment. This process minimizes the unfavorable contact between the hydrocarbon tails and water molecules. The specific morphology of the resulting aggregates is governed by a delicate balance of intermolecular forces, including electrostatic repulsion between the anionic headgroups, van der Waals interactions between the alkyl chains, and steric considerations related to the molecular geometry.
Above a specific concentration known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) spontaneously associate to form micelles. wikipedia.org In these aggregates, the hydrophobic tails form a liquid-like core, while the hydrophilic sulfonate headgroups create a charged outer corona that interfaces with the surrounding water. Before the CMC is reached, the surface tension of the solution decreases sharply with increasing surfactant concentration. wikipedia.org Once micelles form, the surface tension remains relatively constant as additional surfactant molecules preferentially partition into the micelles. wikipedia.org
The CMC is a crucial parameter that quantifies the tendency of the surfactant to self-assemble. For linear alkylbenzene sulfonates, the CMC is influenced by the length of the alkyl chain, with longer chains leading to lower CMC values due to increased hydrophobicity. mdpi.com For instance, a commercial NaLAS with a C11 dominant chain has a reported CMC of 2.0 mmol L⁻¹, while the general range for sodium dodecylbenzenesulfonate (a C12 analogue) is 1.2–2.9 mM. mdpi.com
| Compound | Chain Length | CMC (mmol/L) | Conditions |
|---|---|---|---|
| Sodium Tetradecyl Sulfate (B86663) | C14 | 2.1 | Water, 25°C |
| Sodium Dodecyl Sulfate (SDS) | C12 | 8.3 | Water, 25°C |
| Sodium Linear Alkylbenzene Sulfonate (NaLAS) | C11 dominant | 2.0 | Water, 25°C |
| Sodium Dodecylbenzenesulfonate (SDBS) | C12 | 1.2 - 2.9 | Water, 25°C |
Under certain conditions of concentration and temperature, tetradecylbenzenesulfonate systems can form more complex aggregates beyond simple spherical micelles. These include lamellar phases (Lα) and vesicles. whiterose.ac.uk Lamellar phases consist of extended bilayers of surfactant molecules separated by layers of water, creating a layered, liquid-crystalline structure. acs.orgnih.gov In many commercial NaLAS systems, a broad two-phase region exists where a micellar phase (L1) coexists with one or more lamellar phases. nih.govwhiterose.ac.uk
Spontaneous formation of multilamellar vesicles (MLVs) has been observed in aqueous NaLAS solutions (below 30 wt%) upon cooling. researchgate.net These MLVs can range in size from nanometers to micrometers and consist of concentric shells of surfactant bilayers. researchgate.net The transition from a micellar to a lamellar or vesicular phase is often induced by changes in temperature or concentration that alter the effective packing parameter of the surfactant molecules. whiterose.ac.ukresearchgate.net For example, cooling can reduce headgroup repulsion and promote the formation of flatter structures like bilayers. The lamellar d-spacing (the thickness of one surfactant bilayer plus one water layer) in these systems is typically around 3.0 to 4.2 nm. nih.govwhiterose.ac.ukresearchgate.net
The self-assembly behavior of anionic surfactants like tetradecylbenzenesulfonate is highly sensitive to the surrounding environment, particularly the presence of counterions (positive ions) and changes in temperature.
Counterions: The nature and concentration of counterions in the solution significantly impact aggregation. The binding of counterions to the negatively charged sulfonate headgroups on a micelle's surface screens the electrostatic repulsion between them. whiterose.ac.uk This allows the surfactant molecules to pack more closely together, which can induce a change in aggregate morphology from spherical to rod-like micelles or even to lamellar phases. Divalent cations, such as Ca²⁺, are particularly effective at this, drastically lowering the CMC through a "salting-out" effect. mdpi.com In one study, the CMC of NaLAS was reduced from 2.0 mmol L⁻¹ to just 0.02 mmol L⁻¹ in the presence of 0.1 g L⁻¹ Ca²⁺. mdpi.com The hydration radius of the counterion is also a key factor, influencing solubility and micellization behavior. researchgate.net
Environmental Stimuli: Temperature is a critical stimulus. For NaLAS systems, cooling below 15°C can trigger the spontaneous formation of multilamellar vesicles from what is a micellar solution at higher temperatures. whiterose.ac.ukresearchgate.net Conversely, in certain concentration ranges (e.g., 20-70% NaLAS), heating can also promote the formation of multi-lamellar structures. nih.govwhiterose.ac.uk This complex temperature dependence arises from subtle changes in headgroup hydration, counterion binding, and the solubility of different surfactant isomers within the mixture. researchgate.net
Interfacial Behavior at Liquid-Liquid and Liquid-Solid Interfaces
The amphiphilic nature of tetradecylbenzenesulfonate makes it highly surface-active, meaning it readily adsorbs at interfaces to lower the interfacial energy. This property is fundamental to its role in applications such as emulsification and detergency.
At an oil-water interface, tetradecylbenzenesulfonate molecules orient themselves with their hydrophobic tetradecyl tails penetrating the oil phase and their hydrophilic benzenesulfonate (B1194179) headgroups remaining in the aqueous phase. columbia.edu This adsorption lowers the interfacial tension (IFT) between the two immiscible liquids, facilitating the formation of emulsions (dispersions of oil droplets in water or vice versa). mdpi.comnih.gov
The effectiveness of IFT reduction and the stability of the resulting emulsion depend on the packing and orientation of the surfactant molecules at the interface. The presence of electrolytes, such as inorganic salts, can enhance the packing density of the surfactant film. nih.gov The counterions reduce the electrostatic repulsion between the headgroups, allowing for a more compact and ordered arrangement of molecules at the interface, which leads to a further decrease in IFT. nih.gov The adsorption process itself can be complex, beginning with an initial step dominated by the adsorption of the hydrophobic part, followed by a later stage involving contributions from both the hydrophobic tail and the counterion. cas.cn
Tetradecylbenzenesulfonate can also adsorb from a solution onto solid surfaces, a process critical for applications like cleaning and wettability modification. mdpi.comcolumbia.edu At the solid-liquid interface, the surfactant molecules can self-assemble into various two-dimensional structures.
On hydrophobic surfaces, the surfactant molecules may adsorb with their hydrophobic tails oriented towards the surface. On hydrophilic surfaces, adsorption is often driven by electrostatic attraction between the anionic headgroups and positive sites on the surface, with the tails pointing towards the bulk solution. At concentrations below the CMC, surfactant molecules may adsorb as a monolayer. Above the CMC, they can form surface aggregates known as hemimicelles or admicelles, which are essentially half-micelles adsorbed onto the surface. columbia.edu Molecular dynamics simulations of linear alkylbenzene sulfonates on the surface of anthracite have shown that the molecular structure dictates the packing and stability of the adsorbed layer. mdpi.com The orientation of the adsorbed molecules can significantly alter the surface properties; for example, a layer with hydrocarbon chains lying flat on a surface can render it hydrophobic, while a more perpendicular orientation can restore hydrophilicity. columbia.edu
Formation and Characterization of Deep Erotic Solvents Involving Fatty Alcohols
The formation of deep eutectic solvents (DESs) represents a significant area of interest in green chemistry, offering alternatives to traditional volatile organic solvents. mdpi.com These systems are typically formed through the mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a specific molar ratio, exhibit a melting point significantly lower than that of the individual components. mdpi.com In the context of benzenesulfonic acid and tetradecan-1-ol, a potential DES could be formed where benzenesulfonic acid acts as the HBD and tetradecan-1-ol serves as the HBA.
The primary interaction driving the formation of such a DES is the hydrogen bonding between the acidic proton of the sulfonic acid group (-SO₃H) of benzenesulfonic acid and the lone pair of electrons on the oxygen atom of the hydroxyl group (-OH) of tetradecan-1-ol. This interaction disrupts the self-association of the individual components, preventing crystallization and leading to the liquid state at lower temperatures. The long alkyl chain of tetradecan-1-ol would also contribute to van der Waals interactions within the supramolecular structure.
The synthesis of such a DES would likely involve the simple heating and stirring of the two components until a homogeneous, clear liquid is formed. nih.gov The molar ratio of the two components is a critical parameter in the formation of a stable DES and in determining its physicochemical properties.
Characterization of the resulting benzenesulfonic acid-tetradecan-1-ol DES would involve a suite of analytical techniques to confirm its formation and elucidate its properties. Fourier-transform infrared (FTIR) spectroscopy is a key technique to probe the hydrogen bonding interactions between the sulfonic acid and the alcohol. A shift in the stretching frequency of the O-H bond in tetradecan-1-ol and the S=O and O-H bonds in benzenesulfonic acid would provide evidence of the formation of the DES. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, would also be employed to observe changes in the chemical shifts of the protons involved in hydrogen bonding.
The thermal properties of the DES, such as the glass transition temperature and the eutectic melting point, would be determined using differential scanning calorimetry (DSC). The viscosity and density of the DES, and their dependence on temperature, are also important parameters that would be measured to fully characterize the system.
| Property | Method | Expected Observation for a Sulfonic Acid-Alcohol DES |
| Formation | Visual | Formation of a clear, homogeneous liquid at a specific molar ratio upon heating and stirring. |
| Hydrogen Bonding | FTIR | Shift in the O-H stretching band of the alcohol and changes in the S=O and O-H bands of the sulfonic acid. |
| Proton Environment | ¹H NMR | Downfield shift of the hydroxyl proton of the alcohol and the acidic proton of the sulfonic acid. |
| Thermal Behavior | DSC | A distinct glass transition temperature and a melting point significantly lower than the individual components. |
| Viscosity | Rheometry | Temperature-dependent viscosity, typically higher than conventional solvents. |
| Density | Densitometry | A specific density value that varies with temperature. |
Applications in Colloidal Science and Emulsion Stabilization
The unique molecular structure of a benzenesulfonic acid-tetradecan-1-ol construct, combining a polar head group (the benzenesulfonic acid moiety) and a long nonpolar tail (the tetradecyl chain of the alcohol), suggests significant potential for applications in colloidal science, particularly in the stabilization of emulsions. This amphiphilic nature would allow the construct to adsorb at oil-water interfaces, reducing the interfacial tension and facilitating the formation of stable emulsions.
In an oil-in-water (O/W) emulsion, the benzenesulfonic acid head would orient towards the aqueous phase, while the tetradecan-1-ol tail would extend into the oil phase. This arrangement would create a protective layer around the dispersed oil droplets, preventing their coalescence through steric and electrostatic repulsion. The sulfonic acid group, being a strong acid, would be deprotonated in aqueous media, imparting a negative charge to the interface and enhancing electrostatic stabilization.
The effectiveness of the benzenesulfonic acid-tetradecan-1-ol system as an emulsion stabilizer would depend on several factors, including the pH of the aqueous phase, the ionic strength, and the oil-to-water ratio. The pH would influence the degree of ionization of the sulfonic acid group, thereby affecting the electrostatic repulsion between droplets.
Research on similar systems, such as those involving linear alkylbenzene sulfonates (LAS), has demonstrated their efficacy in forming and stabilizing emulsions. researchgate.net The self-assembly of these amphiphilic molecules at interfaces leads to the formation of supramolecular structures that dictate the stability and properties of the emulsion.
The following table outlines the anticipated role of the benzenesulfonic acid-tetradecan-1-ol construct in emulsion stabilization based on the principles of colloidal science.
| Feature | Description |
| Amphiphilic Nature | The molecule possesses a hydrophilic benzenesulfonic acid head and a hydrophobic tetradecyl tail, enabling it to adsorb at oil-water interfaces. |
| Interfacial Tension Reduction | Adsorption at the interface lowers the energy required to create new surface area, facilitating the formation of fine droplets. |
| Stabilization Mechanism | A combination of steric hindrance from the bulky alkyl chains and electrostatic repulsion from the ionized sulfonic acid groups prevents droplet coalescence. |
| Control of Emulsion Type | The relative solubility of the construct in oil and water, which can be influenced by the molar ratio of the components, could potentially be used to control whether an oil-in-water (O/W) or water-in-oil (W/O) emulsion is formed. |
| Responsive Behavior | The stability of the emulsion could be sensitive to changes in pH and ionic strength, offering potential for creating stimuli-responsive colloidal systems. |
Catalytic Roles and Applications of Benzenesulfonic Acid in Conjunction with Tetradecan 1 Ol
Homogeneous Catalysis by Benzenesulfonic Acid in Functionalization of Long-Chain Alcohols
In a homogeneous system, benzenesulfonic acid is dissolved in the reaction medium, allowing for maximum interaction with reactant molecules. This typically leads to high catalytic activity for the functionalization of long-chain alcohols.
The esterification of carboxylic acids with alcohols is a cornerstone of organic synthesis, frequently catalyzed by strong acids like benzenesulfonic acid. The reaction involving a long-chain alcohol such as tetradecan-1-ol is essential for producing surfactants, lubricants, and other industrial esters.
Reaction Mechanism: Theoretical and experimental studies on sulfonic acid-catalyzed esterification have elucidated several possible mechanisms. For the reaction between benzenesulfonic acid and an alcohol, computational studies using Density Functional Theory (DFT) have evaluated pathways including addition-elimination (Ad-E), SN1, and SN2 mechanisms. rsc.orgrsc.org
SN1-type Mechanism: This pathway involves the formation of a sulfonylium cation intermediate. It is suggested to have a low activation barrier, making it a plausible route for esterification. rsc.orgrsc.org
SN2-type Mechanism: In this mechanism, the protonated alcohol acts as an alkylating agent. It presents a moderate energy barrier. rsc.orgrsc.org
Addition-Elimination (Ad-E) Mechanism: Pathways involving a pentacoordinate sulfur intermediate are generally considered to have very high activation barriers and are thus less likely. rsc.org
In homogeneous catalysis involving an alcohol and a carboxylic acid with a sulfonic acid catalyst, the mechanism often follows a pathway where the acid catalyst protonates the carboxylic acid, which is then attacked by the nucleophilic alcohol. researchgate.net However, for reactions involving sulfonic acids themselves, the formation of a sulfonylium cation is a key step. rsc.org The specific dominant mechanism can be influenced by the structure of the alcohol and the reaction conditions.
Kinetics: The kinetics of esterification reactions involving long-chain fatty acids and alcohols are influenced by several factors, including catalyst concentration, temperature, and the molar ratio of reactants. oup.commdpi.com For homogeneous catalysts like p-toluenesulfonic acid, a close structural analog of benzenesulfonic acid, the reaction rate is significantly enhanced compared to uncatalyzed reactions. mdpi.com Kinetic studies often reveal that the reaction follows a pseudo-first-order or second-order rate law, depending on the specific conditions and reactant concentrations. mdpi.com The presence of water, a byproduct of esterification, can inhibit the reaction by promoting the reverse hydrolysis reaction, a critical consideration in kinetic modeling. researchgate.net
| Mechanism Type | Key Intermediate/Step | Relative Activation Energy | Description |
|---|---|---|---|
| SN1 | Sulfonylium cation | Low | The sulfonic acid loses a water molecule to form a highly reactive sulfonylium cation, which is then attacked by the alcohol. |
| SN2 | Protonated alcohol | Moderate | The alcohol is protonated by the acid catalyst, and the resulting species alkylates the sulfonate anion. |
| Addition-Elimination (Ad-E) | Pentacoordinate sulfur | High | The alcohol directly attacks the sulfur atom, forming a high-energy pentacoordinate intermediate. This pathway is generally considered unlikely. |
| Acid-Catalyzed (Fischer-type) | Protonated carboxylic acid | Variable | In the presence of a carboxylic acid, the sulfonic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the alcohol. |
Besides esterification, strong acid catalysts like benzenesulfonic acid can promote other transformations of alcohols. jeeadv.ac.in For long-chain alcohols like tetradecan-1-ol, two significant side reactions are etherification and dehydration.
Etherification: The acid-catalyzed reaction between two alcohol molecules can lead to the formation of an ether with the elimination of water. For tetradecan-1-ol, this would produce di(tetradecan-1-yl) ether. This reaction is generally favored at lower temperatures compared to dehydration.
Dehydration: At higher temperatures, acid catalysts can induce the elimination of water from an alcohol to form an alkene. hw.ac.uk The dehydration of tetradecan-1-ol would yield tetradecene. This is a common method for alkene synthesis but can be an undesirable side reaction during esterification. jeeadv.ac.in
The selectivity towards esterification, etherification, or dehydration is controlled by reaction conditions such as temperature, pressure, and the presence of other reactants.
Design and Performance of Heterogeneous Acid Catalysts Based on Benzenesulfonic Acid in Systems Containing Tetradecan-1-ol
To overcome the challenges of separating homogeneous catalysts from reaction products, research has focused on immobilizing benzenesulfonic acid or similar sulfonic acid groups onto solid supports. These heterogeneous catalysts combine the high activity of sulfonic acids with the practical advantages of a solid catalyst. aurak.ac.ae
The creation of solid acid catalysts involves attaching sulfonic acid groups to the surface of inorganic or organic supports.
Supports: Common supports include porous materials with high surface areas like silica (B1680970) (e.g., SBA-15), mesoporous polymers, and metal-organic frameworks (MOFs). mdpi.comnih.govresearchgate.net Silica is widely used due to its low cost, thermal stability, and the presence of surface hydroxyl (silanol) groups that can be easily modified. mdpi.com
Functionalization Methods: The sulfonic acid moiety is typically introduced by grafting organosilanes containing a thiol (-SH) group onto the support, followed by oxidation of the thiol to a sulfonic acid (-SO₃H) group. mdpi.commorressier.com This ensures a covalent linkage between the active site and the support.
Catalyst Loading: The concentration of acid sites on the support's surface, known as catalyst loading, is a critical parameter. Higher loading can increase reaction rates, but excessive functionalization may lead to pore blockage or a collapse of the support's structure. mdpi.com The density of acid sites can be determined through techniques like acid-base titration. rsc.org Studies have shown that arenesulfonic groups (like benzenesulfonic acid) can exhibit higher activity in fatty acid esterification compared to alkylsulfonic groups. mdpi.com
A key advantage of heterogeneous catalysts is their potential for reuse, which is crucial for cost-effective and sustainable industrial processes.
Recyclability: Sulfonic acid-functionalized catalysts have demonstrated excellent reusability in various reactions. rsc.org They can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles, often with only a minor loss in catalytic activity. nih.gov For example, sulfonic acid-functionalized MIL-101 was reused five times without loss of activity, and mesoporous silica catalysts have been recycled for up to eight cycles. nih.govrsc.org
Stability: The primary challenge for the long-term stability of these catalysts is the leaching of the sulfonic acid groups from the support surface into the reaction medium. mdpi.com This gradual loss of active sites leads to a decrease in performance over time. The strength of the bond between the functional group and the support is therefore critical for ensuring catalyst longevity. Carbon-based solid acids bearing -SO₃H groups have also been noted for their high stability and recyclability. rsc.orgresearchgate.net
| Catalyst System | Reaction | Number of Cycles | Observed Performance | Reference |
|---|---|---|---|---|
| Sulfonic acid-functionalized MIL-101 | Esterification | 5 | No significant loss of catalytic activity. | rsc.org |
| Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) | Friedel–Crafts Alkylation | 8 | Yield decreased from 87% to 78%, showing negligible decline. | nih.gov |
| Carbon-based solid acid from newspaper (WCSA) | Cellulose Hydrolysis | 5 | Total reducing sugar yield decreased slightly from 58.2% to 55.2%. | rsc.org |
| Carbon-based solid acid (C150-4) | Esterification | 4 | Conversion remained higher than 80%. | mdpi.com |
Green Chemistry Principles in Catalytic Processes
The use of benzenesulfonic acid catalysts, particularly in their heterogeneous form, aligns with several principles of green chemistry.
Catalysis: The use of catalysts is inherently a green principle, as they increase reaction efficiency and reduce energy consumption. Benzenesulfonic acid is an effective catalyst for esterification, often replacing more corrosive and hazardous mineral acids like sulfuric acid.
Atom Economy: Esterification reactions have a high atom economy, with water being the only theoretical byproduct. nih.gov Efficient catalysis maximizes the conversion of reactants into the desired product, upholding this principle.
Safer Solvents and Auxiliaries: The development of solid-supported catalysts eliminates the need for difficult separation processes associated with homogeneous catalysts, reducing waste generation. aurak.ac.aenih.gov Many catalytic esterification processes are also being developed under solvent-free conditions. nih.gov
The transition from homogeneous systems to stable, recyclable heterogeneous catalysts based on benzenesulfonic acid represents a significant advancement toward more sustainable chemical manufacturing. patsnap.com
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity of the Ester and its Precursors (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These studies provide a fundamental understanding of the electronic structure and chemical reactivity of tetradecyl benzenesulfonate (B1194179), benzenesulfonic acid, and tetradecan-1-ol.
By solving approximations of the Schrödinger equation, DFT can determine various molecular properties. For the precursor, benzenesulfonic acid, calculations can elucidate the distribution of electron density, highlighting the acidic nature of the sulfonic acid proton and the electrophilic character of the sulfur atom. For tetradecan-1-ol, the focus would be on the nucleophilicity of the oxygen atom.
Furthermore, DFT is used to calculate global chemical reactivity descriptors which predict the behavior of the molecules in chemical reactions. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, a DFT study on the interaction of the dodecylbenzenesulfonate anion with various cations revealed that the anion can bind stably with cations in a bidentate form, a finding crucial for understanding its behavior in solution.
Table 1: Representative Parameters from Quantum Chemical Studies
| Parameter | Description | Relevance to Tetradecyl Benzenesulfonate & Precursors |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the nucleophilic character of tetradecan-1-ol and the ester. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates the electrophilic character of benzenesulfonic acid and the ester. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visual representation of charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. |
| Global Reactivity Descriptors (e.g., Hardness, Electrophilicity) | Calculated indices that quantify the overall reactivity of a molecule. | Allows for the comparison of reactivity between the precursors and the final ester product. |
Molecular Dynamics Simulations for Understanding Self-Assembly and Interfacial Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For an amphiphilic molecule like tetradecyl benzenesulfonate, MD simulations are invaluable for understanding its behavior in solution, particularly its tendency to self-assemble and its dynamics at interfaces.
Researchers employ both all-atom and coarse-grained MD simulations. All-atom simulations provide detailed insights into molecular interactions, while coarse-grained models, which group atoms into larger beads, allow for the simulation of larger systems over longer timescales, making them suitable for studying processes like micelle formation. rsc.org
MD simulations have been extensively used to study linear alkylbenzene sulfonates (LAS), the family to which tetradecyl benzenesulfonate belongs. These simulations show how, above a certain concentration in water, individual surfactant molecules (monomers) aggregate to form complex structures like micelles. pnas.org The simulations can reveal the precise arrangement of molecules within the micelle, with the hydrophobic tetradecyl chains forming the core and the hydrophilic benzenesulfonate headgroups exposed to the water.
Furthermore, MD simulations are critical for studying the behavior of these surfactants at interfaces, such as the air-water or oil-water interface. nih.govnih.gov These studies can determine key properties like the surface area per molecule, the orientation (tilt angle) of the surfactant relative to the interface, and the reduction in interfacial tension. nih.govrsc.org The simulations have shown that the precise molecular architecture, such as the point of attachment of the benzene (B151609) ring to the alkyl chain, significantly influences the packing and stability of the surfactant monolayer at an interface. nih.govrsc.org
Table 2: Insights from Molecular Dynamics Simulations of Linear Alkylbenzene Sulfonates
| Phenomenon Studied | Simulation Type | Key Findings and Insights | References |
|---|---|---|---|
| Self-Assembly (Micellization) | Coarse-Grained & All-Atom | Reveals the spontaneous aggregation of monomers into micelles and predicts micellar shape and size. | rsc.orgpnas.org |
| Air-Water Interface Behavior | All-Atom | Determines molecular orientation, packing density, and the effect of tail length on surface tension reduction. | nih.gov |
| Oil-Water Interface Behavior | All-Atom | Models the reduction of interfacial tension and the stability of emulsions. Shows how molecular structure impacts interfacial packing. | nih.govrsc.org |
| Phase Behavior (e.g., Lamellar Phases) | All-Atom | Investigates the dynamics and conformation of surfactant molecules in different ordered phases like liquid crystal and gel phases. | nih.govresearchgate.net |
Computational Modeling of Reaction Mechanisms (e.g., Esterification Pathways and Transition States)
Computational modeling provides a molecular-level view of chemical reactions, allowing for the detailed study of reaction pathways, intermediate structures, and transition states. The esterification reaction between benzenesulfonic acid and an alcohol like tetradecan-1-ol can be thoroughly investigated using quantum chemical methods.
A DFT study on the esterification of benzenesulfonic acid with methanol (B129727) serves as an excellent model for this process. rsc.orgrsc.orgresearchgate.net Such studies evaluate several possible reaction mechanisms, including addition-elimination (Ad-E) pathways and nucleophilic substitution (SN1 and SN2) pathways. rsc.orgresearchgate.net By calculating the Gibbs free energy of all reactants, intermediates, transition states, and products, the most energetically favorable pathway can be identified.
For the benzenesulfonic acid esterification, computational results have shown that pathways involving a pentacoordinate sulfur intermediate have very high activation energy barriers and are thus unlikely. rsc.orgresearchgate.net Instead, the calculations point towards two more plausible mechanisms:
An SN1-type pathway proceeding through a highly reactive sulfonylium cation intermediate. This pathway was found to have a very low activation barrier, suggesting it is a facile route for esterification. rsc.orgresearchgate.net
An SN2-type pathway involving the transfer of the alkyl group from a protonated alcohol to the benzenesulfonate anion. This pathway has a moderate energy barrier. rsc.org
These computational models can pinpoint the exact three-dimensional structure of the transition state—the highest energy point along the reaction coordinate—which is critical for understanding the reaction's kinetics. By understanding these detailed mechanisms, reaction conditions can be optimized to favor the desired ester product.
Thermodynamic and Kinetic Modeling of Complex Systems
Thermodynamic models can predict the phase behavior of surfactant-water systems, such as the formation of different liquid crystal, gel, and hydrated crystal phases observed for linear alkylbenzene sulfonates. nih.govresearchgate.net MD simulations contribute to this by providing thermodynamic data, such as interaction energies and diffusion coefficients, which can be used to parameterize these larger-scale models. rsc.org
Kinetic modeling focuses on the rates of processes, such as the adsorption of surfactant molecules to an interface. The rate of adsorption is a critical factor in the stabilization of emulsions and foams. Kinetic models often describe adsorption as a two-step process: diffusion of surfactant molecules from the bulk solution to the subsurface layer, followed by the insertion of the molecule into the interface itself. pnas.org These models, such as the Langmuir or Frumkin adsorption models, can be used to fit experimental data and extract key kinetic parameters like adsorption and desorption rate constants. pnas.orgacs.org More advanced theoretical treatments derive continuum equations from the microscopic physics to govern surfactant concentration and orientation, providing a self-consistent hydrodynamic theory for these complex fluid systems. researchgate.netresearchgate.net
Development of Predictive Models for Structure-Property Relationships
A major goal of computational chemistry is to develop models that can predict the properties of a chemical based on its structure, avoiding the need for extensive experimentation. For surfactants like tetradecyl benzenesulfonate, these models often take the form of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR).
QSAR/QSPR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with variations in a specific property (e.g., biological activity, toxicity, physical properties). For linear alkylbenzene sulfonates (LAS), QSARs have been successfully developed to predict properties such as aquatic toxicity and biodegradability. nih.govnih.govresearchgate.net
These models typically use molecular descriptors that quantify specific aspects of the molecule's structure. For LAS, the most important descriptor is often the length of the linear alkyl chain. For example, acute toxicity to aquatic organisms has been shown to correlate strongly with the alkyl chain length, with longer chains generally being more toxic. nih.govresearchgate.net Biodegradation rates have also been correlated with structural features, including the distance between the sulfonate group and the far end of the alkyl chain.
By establishing these relationships, researchers can create robust predictive models. An empirical equation, for instance, was developed to estimate the partition coefficient (a measure of sorption) for LAS homologues as a function of both the alkyl chain length and water hardness. researchgate.net These models are invaluable for environmental risk assessment and for designing new surfactants with improved performance and a better environmental profile. heraproject.com
Emerging Research Directions and Interdisciplinary Applications
Biomimetic Systems and Bio-Inspired Materials Design
The application of tetradecylbenzenesulfonic acid derivatives in biomimetic systems is a nascent field, primarily leveraging the compound's fundamental property of self-assembly. Surfactant molecules, such as alkylbenzene sulfonates, spontaneously form micelles and other ordered structures in solution, which can mimic the compartmentalization seen in biological membranes.
Research Focus:
Self-Assembling Bolaamphiphiles: Research into peptidic bolaamphiphiles, which have hydrophilic groups at both ends of a hydrophobic chain, offers a conceptual parallel. These molecules self-organize into structures that can mimic proteins, offering catalytic or specific binding activities. scienceopen.com While not directly involving TDBSA, this field provides a blueprint for how tailored surfactant architectures could be used in biomimetic applications.
Bio-inspired Mineralization: Nature demonstrates precise control over mineral growth, a process known as biomineralization, which is often guided by organic templates. nih.govresearchgate.net The ordered structures formed by surfactants could potentially serve as templates for the controlled deposition of inorganic materials, mimicking natural processes to create functional composite materials. uchicago.edu However, direct research employing tetradecylbenzenesulfonic acid for this purpose is yet to be extensively reported.
Langmuir-Blodgett Films: The Langmuir-Blodgett technique allows for the creation of highly ordered, single-molecule-thick films on solid substrates. escholarship.orgmdpi.com These films can be considered simple biomimetic membranes. researchgate.net While foundational studies often use fatty acids like stearic acid, the principles are applicable to amphiphilic molecules like TDBSA, suggesting a potential route for creating functionalized surfaces that mimic biological interfaces. researchgate.netmdpi.comjst.go.jp
Currently, the direct use of tetradecylbenzenesulfonic acid in complex biomimetic systems is not well-documented in publicly available research. The potential lies in its self-assembly characteristics, which could be exploited to create simplified mimics of biological structures or to template the growth of bio-inspired materials.
Nanomaterials Synthesis and Functionalization Using Benzenesulfonic Acid-Tetradecan-1-ol Derivatives
The surfactant properties of tetradecylbenzenesulfonic acid and its salts are directly applicable to the bottom-up synthesis of nanomaterials. Their role as structure-directing agents or stabilizers is a key area of investigation.
Soft-Template Synthesis: The formation of micelles by surfactants in solution provides nanoscale reactors or templates. This "soft templating" or "liquid crystal templating" approach is a versatile method for creating mesoporous materials. mdpi.comijsciences.comchemrxiv.orgresearchgate.net
Mesoporous Silica (B1680970) Nanoparticles (MSNs): The synthesis of MSNs often employs a surfactant, such as cetyltrimethylammonium bromide (CTAB), to form micellar templates around which silica precursors (like tetraethyl orthosilicate) hydrolyze and condense. nih.govresearchgate.netalkafeel.edu.iq After the silica framework is formed, the surfactant template is removed, leaving behind a network of uniform pores. Anionic surfactants like alkylbenzene sulfonates can also play this role, directing the formation of diverse nanoparticle morphologies. researchgate.net
Direct Nanoparticle Synthesis: Research has demonstrated the direct synthesis of linear alkyl-benzene calcium sulfonate nanoparticles. ijnc.ir In this process, the alkylbenzene sulfonic acid is sulfonated and then reacted with calcium oxide and carbon dioxide in the presence of a promoter. This method is used to create overbased sulfonate nanoparticles, which are employed as additives in engine oils for their detergent and acid-neutralizing properties. ijnc.ir
Nanoparticle Functionalization and Stability: The amphiphilic nature of TDBSA allows it to adsorb onto the surface of nanoparticles, preventing their aggregation and ensuring their stable dispersion in various solvents. This is crucial for both the synthesis and subsequent application of nanomaterials.
| Role | Mechanism | Example Application | Key Research Finding |
|---|---|---|---|
| Soft Template | Formation of micelles that act as structure-directing agents for the condensation of inorganic precursors. | Synthesis of Mesoporous Silica Nanoparticles (MSNs). nih.govresearchgate.net | The surfactant concentration and molecular geometry dictate the pore size and structure of the final nanomaterial. researchgate.net |
| Reactant/Precursor | Direct chemical reaction to form the nanoparticle core. | Synthesis of linear alkyl-benzene calcium sulfonate nanoparticles for lubricant additives. ijnc.ir | Heavy alkylbenzene sulfonates can be used to produce nanoparticles with high thermal stability and specific detergent properties. ijnc.ir |
| Stabilizer | Adsorption onto the nanoparticle surface, providing electrostatic and/or steric repulsion to prevent agglomeration. | Stabilization of various nanoparticles in colloidal dispersions. | The long alkyl chain (C14) provides effective steric hindrance, enhancing particle stability in non-polar media. |
Sustainable Chemical Processes and Resource Utilization
Long-chain alkylbenzene sulfonic acids are emerging as effective and more environmentally benign catalysts for various organic reactions, aligning with the principles of green chemistry.
Acid Catalysis: The sulfonic acid group (-SO₃H) makes TDBSA a strong Brønsted acid catalyst.
Esterification and Transesterification: Research has shown that linear alkylbenzene sulfonic acid (LABS), which includes the C10-C16 range, is an effective homogeneous catalyst for the transesterification of vegetable oils (like coconut oil) with methanol (B129727) to produce biodiesel. ijsr.net This process offers an alternative to corrosive mineral acids like sulfuric acid and avoids the saponification issues associated with base catalysts. ijsr.netresearchgate.net Studies have also successfully used benzenesulfonic acid and its derivatives for the esterification of acetic acid, demonstrating high conversion rates and catalyst stability.
Advantages over Traditional Catalysts: Compared to sulfuric acid, alkylbenzene sulfonic acids are less corrosive and less oxidizing. Their amphiphilic nature can improve their solubility and interaction with organic substrates, potentially enhancing reaction rates. researchgate.net Furthermore, these catalysts can often be recovered and reused, reducing waste and improving process economy. ijsr.netnih.gov
Resource Utilization: The surfactant properties of TDBSA are employed in processes aimed at maximizing the recovery of natural resources.
Enhanced Oil Recovery (EOR): Anionic surfactants are widely used in EOR to reduce the interfacial tension between oil and water, helping to mobilize residual oil trapped in reservoir pores. The specific structure of tetradecylbenzene (B74307) sulfonate, with its long alkyl chain, makes it effective in these applications.
| Application | Process | Key Advantage | Representative Research Finding |
|---|---|---|---|
| Green Catalyst | Biodiesel Production (Transesterification) ijsr.netmdpi.com | Replaces corrosive mineral acids; catalyst is recoverable and reusable. ijsr.net | Linear alkyl benzene (B151609) sulfonic acid successfully catalyzed the transesterification of coconut oil, with the catalyst being recovered and reused multiple times. ijsr.net |
| Green Catalyst | Esterification Reactions mdpi.com | High catalytic activity and stability; lower corrosivity (B1173158) than sulfuric acid. | Benzenesulfonic acid derivatives showed catalytic performance close to sulfuric acid in continuous esterification but with fewer by-products. |
| Resource Utilization | Enhanced Oil Recovery (EOR) | Reduces interfacial tension to mobilize trapped oil, increasing extraction efficiency. | Heavy alkylbenzene sulfonates demonstrate very low critical micelle concentrations and effectively reduce interfacial tension, making them suitable for EOR. |
Potential in Advanced Separation Technologies
The ability of tetradecylbenzenesulfonic acid to form micelles in aqueous solutions is the basis for its application in advanced separation technologies, particularly Micellar-Enhanced Ultrafiltration (MEUF).
Micellar-Enhanced Ultrafiltration (MEUF): This technique combines the solubilizing power of surfactant micelles with the size-exclusion capabilities of ultrafiltration membranes.
Mechanism: When a surfactant like TDBSA is added to wastewater at a concentration above its critical micelle concentration (CMC), it forms micelles. These micelles have a hydrophobic core and a hydrophilic surface. Heavy metal ions can bind to the charged surface of anionic micelles through electrostatic attraction, while organic pollutants can be entrapped within the hydrophobic core. researchgate.netsemanticscholar.orgresearchgate.net The resulting micelles, laden with contaminants, are much larger than the pores of an ultrafiltration membrane and are thus retained, while clean water passes through. ijnc.irresearchgate.net
Applications: MEUF has been demonstrated as an effective method for removing both heavy metals (such as copper, zinc, and cadmium) and dissolved organic compounds from aqueous streams. semanticscholar.orghnu.edu.cn It is considered a more economical alternative to reverse osmosis or nanofiltration as it operates at lower pressures. researchgate.net
While many studies on MEUF utilize the more common sodium dodecyl sulfate (B86663) (SDS), the principles are directly applicable to other anionic surfactants like tetradecylbenzene sulfonate. The longer alkyl chain of the C14 derivative may influence the CMC and the size of the micelles, potentially affecting the efficiency of the separation process.
Novel Applications in Surface Science and Interface Engineering
The fundamental role of tetradecylbenzenesulfonic acid as a surfactant makes it a key molecule in surface and interface engineering. Its primary function is to adsorb at interfaces (e.g., air-water, oil-water) and modify their properties.
Interfacial Tension Reduction: The accumulation of surfactant molecules at an interface lowers the interfacial tension. This property is crucial for the formation and stabilization of emulsions (dispersions of one liquid in another, like oil in water). researchgate.netnih.gov The balance between the hydrophilic head and the hydrophobic tail (hydrophile-lipophile balance, HLB) of TDBSA determines its effectiveness as an emulsifier for specific systems.
Adsorption and Surface Modification:
Adsorption Isotherms: The relationship between the surfactant concentration in the bulk solution and the amount adsorbed at the interface is described by adsorption isotherms. Understanding these isotherms is critical for predicting and controlling surface properties like surface tension. nih.govresearchgate.netuq.edu.auuwaterloo.ca Studies on alkyltrimethylammonium bromide surfactants with varying chain lengths (C12 to C16) show that longer chains lead to more efficient binding and surface activity. arxiv.org This suggests that the C14 chain of TDBSA provides strong surface activity.
Controlled Wettability: The adsorption of surfactants onto solid surfaces can dramatically alter their wettability, changing them from hydrophobic to hydrophilic or vice versa. hnu.edu.cnresearchgate.net This is fundamental for applications in detergency, coating, and printing, where controlling how liquids spread on surfaces is essential.
Interfacial Rheology: The layer of surfactant molecules adsorbed at an interface can exhibit its own mechanical properties, such as elasticity and viscosity. This "interfacial rheology" is critical for the stability of foams and emulsions against processes like coalescence. scite.ai The specific structure of TDBSA, including its long alkyl chain and rigid benzene ring, influences the packing of molecules at the interface and, consequently, the mechanical properties of the interfacial film.
Q & A
Q. What are the established methods for synthesizing benzenesulfonic acid in laboratory settings?
Benzenesulfonic acid is synthesized via sulfonation of benzene using concentrated sulfuric acid under controlled heating (80–100°C). The reaction proceeds as: Key steps include:
Q. How do the solubility properties of benzenesulfonic acid influence its application in organic synthesis?
Benzenesulfonic acid is highly soluble in polar solvents (water, ethanol) but insoluble in nonpolar solvents (diethyl ether, benzene). This polarity enables:
- Use as a homogeneous acid catalyst in esterification and peptide synthesis, where miscibility with polar reaction media is critical .
- Facile separation from nonpolar byproducts via solvent extraction . Example: In peptide esterification, the catalyst remains dissolved in ethanol, ensuring efficient protonation of amino acids .
Q. What role does benzenesulfonic acid play as a catalyst in esterification and alkylation reactions?
As a strong Brønsted acid (pKa ≈ −2.8), benzenesulfonic acid:
- Protonates carbonyl groups in esterification, accelerating nucleophilic attack by alcohols. Optimal conditions include 60–80°C and stoichiometric acid amounts .
- Facilitates Friedel-Crafts alkylation by generating carbocation intermediates. However, competing sulfonation of aromatic substrates must be controlled via low temperatures (≤40°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for benzenesulfonic acid derivatives?
Toxicity profiles vary widely depending on substituents and assay conditions. For example:
- Aquatic toxicity : Sodium alkylbenzenesulfonates show NOEC values of 0.1–3.1 mg/L in algae, indicating high chronic toxicity .
- Mammalian toxicity : Oral LD₅₀ in rats is 890 µL/kg, suggesting moderate acute toxicity . Methodological recommendations :
- Cross-reference OECD guideline assays (e.g., OECD 201 for algae, OECD 423 for acute oral toxicity) to standardize evaluations .
- Use LC-MS/MS to quantify bioaccumulation potential of sulfonate salts in environmental samples .
Q. What advanced analytical techniques are recommended for characterizing the purity of benzenesulfonic acid and its derivatives?
Q. What strategies optimize the stability of benzenesulfonic acid under varying experimental conditions?
- Storage : Desiccate at 4°C to prevent hydration; hygroscopicity accelerates decomposition .
- Reaction media : Use aprotic solvents (e.g., DMF) for high-temperature reactions (>100°C) to avoid hydrolysis .
- Derivatization : Convert to sodium benzenesulfonate (mp 450°C) for applications requiring thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
